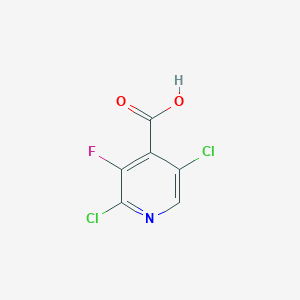

2,5-Dichloro-3-fluoroisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKZEJNVNFYDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Handling and Risk Mitigation: 2,5-Dichloro-3-fluoroisonicotinic Acid

[1][2][3][4]

Document Control:

-

Target Analyte: 2,5-Dichloro-3-fluoroisonicotinic acid[1][2][3]

-

CAS Registry Number: 514798-00-6 (Note: Isomeric variations exist; verify Certificate of Analysis)[2][3]

-

Document Type: Technical Safety & Handling Guide (Whitepaper)[3]

Executive Summary & Strategic Value

This compound is a highly specialized halogenated pyridine building block used primarily in the synthesis of advanced agrochemicals (synthetic auxins) and pharmaceutical scaffolds (kinase inhibitors).[2][3]

Its structural uniqueness lies in the 3-fluoro substituent adjacent to the 4-carboxylic acid core, flanked by chlorine atoms at the 2 and 5 positions.[2][3] This configuration creates a distinct electronic environment where the fluorine atom activates the ring for regiospecific Nucleophilic Aromatic Substitution (SNAr), while the carboxylic acid provides a handle for esterification or amide coupling.[8]

Critical Safety Note: Unlike standard organic acids, the halogenated nature of this compound increases its lipophilicity, potentially enhancing dermal absorption and biological bioavailability.[3][8] Standard "acid handling" protocols are insufficient; this guide outlines a containment strategy commensurate with its potency and reactivity.

Physicochemical Profile & Identification

Understanding the physical properties is the first step in designing a safety protocol.[8] The electron-withdrawing effects of the halogens (Cl, F) significantly alter the pKa compared to the parent isonicotinic acid.[2][3][8]

| Property | Value / Description | Technical Implication |

| Molecular Weight | 209.99 g/mol | Heavy enough to form settleable dust, but fines are an inhalation risk.[2][3] |

| Appearance | White to off-white crystalline powder | Visual contamination is easily detectable.[2][3] |

| Acidity (pKa) | ~2.5 – 3.0 (Predicted) | Stronger acid than isonicotinic acid (pKa 4.[8]96) due to inductive effects of Cl/F. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility requires organic solvents for cleaning spills.[3][8] |

| Melting Point | >150°C (Decomposes) | Stable at room temp, but avoid high-heat drying without vacuum.[2][3] |

Hazard Characterization (GHS & Toxicological Mechanism)

While specific LD50 data for this exact isomer is often proprietary, we apply Read-Across Toxicology from structurally analogous di-halo-pyridine carboxylic acids.[3]

GHS Classification (derived from analogs)

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][9][10]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4][9][11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2][3][9]

The "Fluorine Effect" on Toxicity

The presence of the fluorine atom at the C3 position is not merely structural; it increases the compound's lipophilicity (LogP).[8]

-

Mechanism: The F-atom mimics hydrogen sterically but alters the dipole moment.[3] This allows the molecule to penetrate the lipid bilayer of skin cells more effectively than non-fluorinated pyridine acids.[8]

-

Result: Irritation may be delayed.[8] A user might not feel the "burn" of the acid immediately, leading to prolonged exposure and deeper tissue damage.[8]

Engineering Controls & Personal Protective Equipment (PPE)[3][8]

The Trustworthiness Protocol: Do not rely on standard latex or thin nitrile gloves.[8] The halogenated ring structure can permeate low-density polymers.[2][3]

Barrier Selection Logic

-

Respiratory: Use a Type P2/P3 (EN 143) particulate filter or N95 equivalent when weighing solids.[8] If in solution with volatile solvents (e.g., DCM), use a Type A (Organic Vapor) cartridge.[3][8]

-

Dermal (Hands):

-

Standard Handling: Nitrile gloves (minimum thickness 0.11 mm).[8]

-

Prolonged/Solution Handling:Double-gloving is required.[2][3] Inner layer: Nitrile.[8] Outer layer: Laminate (PE/EVOH) or thick Neoprene.[8]

-

Rationale: Halogenated aromatics can swell standard rubber; laminate provides a chemical permeation barrier.[8]

-

-

Eye/Face: Chemical safety goggles (tight-fitting) are mandatory.[8] Face shield required if handling >10g in synthesis.[8]

Emergency Response Protocols

This section utilizes a logic-branching workflow for immediate decision-making during exposure events.

Diagram 1: Exposure Response Logic

Caption: Decision matrix for emergency response. Note the specific requirement for pH monitoring in eye exposure due to the acidic nature of the compound.[3][8]

Synthesis & Reactivity Context[2][3][11][15][16]

For the researcher, safety is intertwined with reactivity.[8] The this compound scaffold is often subjected to conditions that increase its hazard profile (e.g., conversion to acid chlorides).[2][3][8]

Key Reactivity Pathways[2][3][8]

-

Acid Chloride Formation: Reaction with Thionyl Chloride (SOCl₂) generates the acid chloride.[8]

-

SNAr Displacement: The Fluorine at C3 is labile to nucleophiles (amines/thiols).[8]

Diagram 2: Reactivity & Process Safety Flow

Caption: Synthetic pathways illustrating the transformation to highly reactive acid chloride intermediates and the release of HF/HCl byproducts.

Storage and Disposal

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed. Hydroscopic potential requires desiccation.[8]

-

Incompatibilities: Strong oxidizing agents, strong bases.[8]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[8] Crucial: The scrubber must be rated for Halogenated Waste (to neutralize HCl/HF emissions).[8] Do not dispose of via sink/drain.[8]

References

Sources

- 1. 628691-93-0|2-Chloro-3-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]

- 2. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 88912-26-9: 2,5-Dichloroisonicotinic acid | CymitQuimica [cymitquimica.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2,6-Dichloro-3-fluoro-isonicotinic acid CAS#: 149468-00-8 [m.chemicalbook.com]

- 6. 149468-00-8|2,6-Dichloro-3-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]

- 7. 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | 82671-06-5 [sigmaaldrich.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. 2,5-Dichloro-3-fluoropyridine | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. carlroth.com [carlroth.com]

A Technical Deep Dive: Unraveling the Isomeric Nuances of 2,5-Dichloro- and 2,6-Dichloro-3-Fluoroisonicotinic Acids in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of medicinal chemistry, the precise positioning of substituents on a heterocyclic scaffold can dramatically alter molecular properties, biological activity, and synthetic accessibility. This guide offers an in-depth technical exploration of two closely related isomers: 2,5-dichloro-3-fluoroisonicotinic acid and 2,6-dichloro-3-fluoroisonicotinic acid. As halogenated derivatives of isonicotinic acid, a key pharmacophore, these compounds represent valuable building blocks in the design of novel therapeutics. This document moves beyond a simple recitation of facts to provide a causal analysis of their differences, grounded in the principles of organic chemistry and supported by available data, to empower researchers in their drug development endeavors.

Introduction: The Strategic Importance of Substituted Isonicotinic Acids

Isonicotinic acid, or pyridine-4-carboxylic acid, is a fundamental heterocyclic motif present in numerous pharmaceuticals.[1] Its derivatives have found applications as antitubercular agents (e.g., isoniazid), anti-inflammatory compounds, and more.[2] The introduction of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. Chlorine can enhance lipophilicity and introduce specific electronic effects, while fluorine is often employed to improve metabolic stability, binding affinity, and pKa.[3][4][5] The specific isomers, this compound and 2,6-dichloro-3-fluoroisonicotinic acid, offer a compelling case study in how subtle changes in substituent placement can have profound implications for a molecule's utility in drug discovery.

Structural and Physicochemical Properties: A Tale of Two Isomers

The core difference between the two molecules lies in the placement of one of the chlorine atoms, either at the 5-position or the 6-position, on the pyridine ring. This seemingly minor variation gives rise to distinct electronic and steric environments, which in turn influence their physical and chemical characteristics.

| Property | This compound | 2,6-Dichloro-3-fluoroisonicotinic Acid |

| Molecular Formula | C₆H₂Cl₂FNO₂ | C₆H₂Cl₂FNO₂ |

| Molecular Weight | 209.99 g/mol | 209.99 g/mol |

| CAS Number | Not readily available | 149468-00-8[6] |

| Predicted Boiling Point | ~410.3±40.0 °C[6] | 410.3±40.0 °C[6] |

| Predicted Density | ~1.703±0.06 g/cm³[6] | 1.703±0.06 g/cm³[6] |

Table 1: Comparative Physicochemical Properties. (Note: Some data for the 2,5-dichloro isomer is predicted due to limited availability in public databases.)

The key distinction arises from the electronic effects of the substituents on the pyridine ring. In both isomers, the chlorine and fluorine atoms are electron-withdrawing through induction, while chlorine can also exhibit a weak resonance-donating effect.[7] The cumulative effect of these substituents significantly influences the acidity of the carboxylic acid and the reactivity of the pyridine ring.

Synthesis Strategies: Navigating the Regiochemical Challenges

The synthesis of these specifically substituted pyridines requires careful control of regioselectivity. While detailed, validated protocols for this compound are not widely published, a plausible synthetic approach can be extrapolated from known pyridine chemistry. In contrast, more information is available for the synthesis of related 2,6-dichloro-substituted pyridines.

Proposed Synthesis of this compound

A potential synthetic route to this compound could commence with a commercially available, appropriately substituted pyridine derivative, such as 2,5-dichloro-3-fluoropyridine.

Experimental Protocol (Hypothetical):

-

Lithiation: To a solution of 2,5-dichloro-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. The regioselectivity of this step is crucial and would likely be directed to the 4-position due to the activating effect of the adjacent chlorine and fluorine atoms.

-

Carboxylation: After stirring for 1 hour at -78 °C, the reaction mixture is quenched by the addition of solid carbon dioxide.

-

Acidification and Isolation: The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with aqueous HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices: The choice of a strong base like n-butyllithium is necessary to deprotonate the pyridine ring. The low temperature (-78 °C) is critical to control the regioselectivity of the lithiation and prevent side reactions. Quenching with solid CO₂ provides the carboxylate, which upon acidification yields the desired carboxylic acid.

Synthesis of 2,6-Dichloro-3-fluoroisonicotinic Acid

The synthesis of 2,6-dichloro-3-fluoroisonicotinic acid can be approached through various routes, often starting from a pre-functionalized pyridine ring. One documented approach involves the fluorination of a corresponding chloro- or hydroxy-pyridine precursor.

Experimental Protocol (Representative):

-

Diazotization and Fluorination (Balz-Schiemann Reaction): 2,6-Dichloro-3-aminopyridine is treated with sodium nitrite in the presence of tetrafluoroboric acid to form the diazonium salt. Gentle heating of the diazonium salt then leads to the formation of 2,6-dichloro-3-fluoropyridine.

-

Lithiation and Carboxylation: The resulting 2,6-dichloro-3-fluoropyridine is then subjected to lithiation at the 4-position followed by carboxylation with carbon dioxide and subsequent acidification, similar to the protocol described for the 2,5-dichloro isomer.

Causality Behind Experimental Choices: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate. The subsequent directed ortho-metalation at the 4-position is facilitated by the directing effects of the 3-fluoro and the two chloro substituents.

Comparative Reactivity and Electronic Effects

The differing substitution patterns of the two isomers lead to distinct electronic distributions within the pyridine ring, which in turn dictates their reactivity in various chemical transformations.

Electronic Effects:

-

This compound: The electron-withdrawing groups are positioned at the 2, 3, and 5 positions. The cumulative inductive effect of these halogens significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The acidity of the carboxylic acid is also enhanced due to the stabilization of the carboxylate anion by the electron-withdrawing substituents.

-

2,6-Dichloro-3-fluoroisonicotinic Acid: The two chlorine atoms at the 2 and 6 positions exert a strong and symmetric electron-withdrawing effect. This arrangement significantly deactivates the pyridine ring towards electrophilic substitution and increases its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2 and 6 positions, should a suitable nucleophile be employed under forcing conditions. The fluorine at the 3-position further contributes to this electron deficiency.

Steric Effects:

-

This compound: The substituents are more dispersed around the ring compared to the 2,6-dichloro isomer. This may result in less steric hindrance at the nitrogen atom and the carboxylic acid group.

-

2,6-Dichloro-3-fluoroisonicotinic Acid: The presence of chlorine atoms flanking the nitrogen atom (at positions 2 and 6) creates significant steric hindrance. This can impact reactions involving the nitrogen lone pair, such as N-alkylation or coordination to metal centers.[8]

Spectroscopic Signatures: Deciphering the Isomers

While experimental spectroscopic data for this compound is scarce, we can predict the expected signals based on established principles and compare them to the expected data for the 2,6-dichloro isomer.

¹H NMR Spectroscopy:

-

This compound: A single proton signal would be expected for the hydrogen at the 6-position. This signal would likely appear as a doublet due to coupling with the fluorine atom at the 3-position.

-

2,6-Dichloro-3-fluoroisonicotinic Acid: A single proton signal for the hydrogen at the 5-position would be anticipated, likely appearing as a doublet due to coupling with the fluorine at the 3-position.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the pyridine ring will be significantly influenced by the attached halogens. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-170 ppm.[9][10][11]

Infrared (IR) Spectroscopy:

Both isomers will exhibit characteristic IR absorption bands for the carboxylic acid group, including a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1730 cm⁻¹. The C-Cl and C-F stretching vibrations will also be present in the fingerprint region.

Applications in Drug Development: A Forward Look

The distinct properties of these isomers make them valuable, yet different, tools for the drug development professional.

-

This compound: The more dispersed substitution pattern and potentially lower steric hindrance around the nitrogen and carboxylic acid could make this isomer a versatile scaffold for building a variety of derivatives through reactions at these positions. The modulated electronic properties can be fine-tuned to optimize interactions with biological targets.

-

2,6-Dichloro-3-fluoroisonicotinic Acid: The high degree of electron deficiency and the steric shielding of the nitrogen atom make this isomer a particularly interesting building block for creating molecules where the core pyridine ring is designed to be relatively inert to metabolic attack. The flanking chloro groups can also serve as handles for further functionalization via nucleophilic aromatic substitution, opening doors to diverse chemical libraries. Derivatives of 2,6-dichloroisonicotinic acid have been explored as plant resistance inducers.[12]

The choice between these two isomers will ultimately depend on the specific design strategy of the drug discovery program. For instance, if the goal is to create a molecule with a highly polarized and reactive pyridine ring, the 2,6-dichloro isomer might be preferred. Conversely, if a less sterically encumbered scaffold is desired for subsequent derivatization, the 2,5-dichloro isomer could be the more suitable starting point.

Conclusion

The comparative analysis of this compound and 2,6-dichloro-3-fluoroisonicotinic acid underscores a fundamental principle in medicinal chemistry: isomeric position matters. The subtle shift of a single chlorine atom fundamentally alters the electronic and steric landscape of the molecule, influencing its synthesis, reactivity, and potential applications. While a lack of extensive published data on the 2,5-dichloro isomer necessitates some predictive analysis, the principles outlined in this guide provide a solid framework for researchers to make informed decisions in their use of these and other halogenated heterocyclic building blocks. As the quest for novel and more effective therapeutics continues, a deep understanding of such isomeric nuances will remain a cornerstone of successful drug design and development.

References

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. 2020. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions (RSC Publishing). 2020. [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. 2020. [Link]

-

An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. 2016. [Link]

-

Effect of Substituents On Basicity of Pyridine. Scribd. [Link]

-

DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. 2025. [Link]

-

One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

-

From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. Inorganic Chemistry. 2009. [Link]

-

One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. 2022. [Link]

- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]

-

Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. MDPI. 2022. [Link]

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. 2025. [Link]

-

Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]

-

Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. ResearchGate. 2026. [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

-

Process for the preparation of fluorinated pyridines. European Patent Office. [Link]

-

Development of a copper-catalyzed enantioselective decarboxylative-aldolization for the preparation of perfluorinated 1,3,5-triols featuring supramolecular recognition properties. The Royal Society of Chemistry. [Link]

-

Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. 2013. [Link]

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

2,5-Dichloro-3-fluoropyridine. PubChem. [Link]

- Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. 2017. [Link]

-

A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. 2011. [Link]

-

13C NMR Spectra and mass Spectral Analysis. International Journal for Research in Applied Science & Engineering Technology. 2023. [Link]

-

Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

26-Dichloro-5-Fluoronicotinic Acid 97.0%. PureSynth. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. [Link]

-

13C NMR Spectroscopy. chemconnections.org. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. 2023. [Link]

- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Applications of Fluorine in Medicinal Chemistry. PubMed. 2015. [Link]

-

13C DEPT NMR 1D Spectrum. University of Utah. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloro-3-fluoro-isonicotinic acid CAS#: 149468-00-8 [m.chemicalbook.com]

- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijraset.com [ijraset.com]

- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemconnections.org [chemconnections.org]

- 12. researchgate.net [researchgate.net]

Strategic Sourcing and Technical Validation of 2,5-Dichloro-3-fluoroisonicotinic Acid

Executive Summary

2,5-Dichloro-3-fluoroisonicotinic acid is a highly specialized halogenated pyridine building block, primarily utilized in the synthesis of agrochemicals (auxin-mimic herbicides) and medicinal chemistry campaigns (kinase inhibitors targeting the ATP-binding pocket).[1]

Unlike its more common isomer, 2,6-dichloro-3-fluoroisonicotinic acid, the 2,5-dichloro variant presents unique sourcing challenges due to the high probability of regioisomeric contamination during synthesis.[1] This guide outlines a Quality by Design (QbD) approach to sourcing, validating, and handling this compound, ensuring that downstream synthetic pathways are not compromised by structural impurities.

Chemical Profile & The "Isomer Trap"[1]

The pyridine ring is notoriously prone to electrophilic and nucleophilic substitution ambiguity. When sourcing "this compound," the primary risk is receiving the 2,6-dichloro or 3,5-dichloro isomers, which are often thermodynamically favored byproducts in bulk manufacturing processes.[1]

Molecular Specifications

| Property | Specification | Critical Note |

| Chemical Name | This compound | Substituted at C2, C3, C5; COOH at C4.[1][2] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | |

| Molecular Weight | 209.99 g/mol | |

| Predicted pKa | ~2.1 (Acidic) | Highly acidic due to electron-withdrawing halogens.[1] |

| Solubility | DMSO, Methanol, EtOAc | Poor solubility in non-polar solvents (Hexane).[1] |

| Key Impurity | 2,6-Dichloro-3-fluoro isomer | Action: Verify via 19F NMR immediately. |

Structural Visualization

The 3-fluoro position is sterically crowded, flanked by the 2-chloro and 4-carboxyl groups.[1] This crowding often necessitates specific cross-coupling conditions (e.g., Suzuki-Miyaura) that differ from the less hindered 2,6-isomer.[1]

Supply Chain Intelligence

Sourcing this material requires distinguishing between stock-holding manufacturers and re-packagers. For research grade (mg to g scale), catalog houses are sufficient.[1] For process development (kg scale), direct engagement with CROs is mandatory to define impurity profiles.[1]

Supplier Categorization

Tier 1: Validated Catalog Suppliers (High Trust, Research Scale)

Best for: Medicinal Chemistry SAR, Reference Standards (1g - 100g)[1]

-

Thermo Scientific Chemicals (Alfa Aesar / Acros): High reliability for stated purity.[1]

-

Combi-Blocks: Specializes in pyridine chemistry; often holds stock of specific isomers.

-

Apollo Scientific: Strong UK-based inventory for fluorinated heterocycles.

-

BLD Pharm: Good availability for rare building blocks, though batch-specific CoA verification is recommended.

Tier 2: Bulk & Custom Synthesis (Process Scale)

Best for: Pilot Plant, GLP Tox Batches (>1kg)[1]

-

WuXi AppTec / ChemPartner: Capable of custom synthesis if the specific 2,5-isomer is out of stock.

-

Capot Chemical: Cost-effective for bulk, requires rigorous internal QC.

-

PureSynth: Specializes in difficult-to-source halogenated pyridines.[1]

Sourcing Decision Matrix

The following logic flow ensures you select the correct vendor type based on your project phase and risk tolerance.

Figure 1: Strategic sourcing workflow emphasizing the critical Internal QC gate regardless of the supplier source.

Technical Validation Protocols

Trusting the Certificate of Analysis (CoA) from a vendor is insufficient for this molecule due to the "Isomer Trap."[1] You must implement a self-validating analytical workflow.

Protocol A: 19F NMR Regio-Verification (The "Silver Bullet")

Proton NMR is often uninformative due to the lack of protons on the pyridine ring (only one aromatic proton is present in some precursors, but the final acid has none if fully substituted, or just one if 2,5-dichloro).[1] 19F NMR is the definitive method. [1]

-

Rationale: The chemical shift of the fluorine atom is highly sensitive to the ortho-substituents.

Experimental Setup:

-

Solvent: DMSO-d6 (preferred) or MeOD.[1] Avoid CDCl3 due to solubility issues.

-

Internal Standard:

-Trifluorotoluene ( -

Scan Parameters: Minimum 64 scans, relaxation delay

(for integration accuracy).

Protocol B: HPLC Purity Profiling

Reverse-phase HPLC is required to separate the carboxylic acid from decarboxylated byproducts (2,5-dichloro-3-fluoropyridine).[1]

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (Do not use TFA if MS detection is planned) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/acid) |

| Pass Criteria | >97% Area Under Curve (AUC) |

Analytical Logic Flow

Figure 2: Analytical workflow prioritizing 19F NMR to detect regioisomers before investing time in LC-MS purity checks.

Synthesis & Handling Implications

Reactivity Profile

The this compound scaffold offers three distinct handles for diversification:

-

C4-Carboxylic Acid: Amide coupling (HATU/DIEA) or reduction to alcohol.[1]

-

C2-Chlorine: Highly reactive to SNAr displacement (e.g., with amines/alkoxides) due to the activating ring nitrogen.[1]

-

C5-Chlorine: Less reactive; typically requires Palladium-catalyzed cross-coupling (Suzuki/Buchwald) to functionalize.[1]

Safety (SDS Highlights)

-

Corrosivity: As a halogenated nicotinic acid derivative, it is irritating to eyes and skin.

-

Handling: Use standard PPE. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon) to prevent hydrolysis or decarboxylation over long periods.

References

-

PubChem. 2,5-Dichloroisonicotinic acid (Isomer Reference).[1] National Library of Medicine. Available at: [Link][1]

-

Reich, H. J. 19F NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

Organic Syntheses. General Procedures for Pyridine Carboxylic Acids. Available at: [Link][1]

(Note: While specific CAS 1150164-75-4 is often associated with this class, always verify the structure visually on the vendor site as CAS numbers for rare isomers can be inconsistent across databases.)[1]

Sources

Methodological & Application

reaction conditions for esterification of 2,5-Dichloro-3-fluoroisonicotinic acid

This is a comprehensive Application Note and Protocol for the esterification of 2,5-Dichloro-3-fluoroisonicotinic acid , a sterically hindered and electron-deficient pyridine derivative.

High-Yield Synthesis of Polyhalogenated Pyridine Esters

Part 1: Executive Summary & Strategic Analysis

The Challenge: Sterics vs. Electronics

Esterifying this compound presents a dual challenge that defeats standard "undergraduate" protocols:

-

Steric Ortho-Effect: The carboxylic acid at position C4 is flanked by a Fluorine at C3 and a Chlorine at C5. These bulky halogens create a "steric gate," severely retarding the approach of nucleophiles (alcohols) in standard Fischer esterification (

/ MeOH). -

Ring Instability (

Risk): The pyridine ring is highly electron-deficient due to the nitrogen heteroatom and three halogen substituents. The Chlorine at C2 is activated toward Nucleophilic Aromatic Substitution (

The Solution: The Acyl Chloride Pathway

To bypass the steric barrier without triggering ring substitution, this protocol utilizes an Acyl Chloride Activation strategy. By converting the -OH of the carboxylic acid into a -Cl (a superior leaving group) using Thionyl Chloride (

Part 2: Detailed Experimental Protocols

Method A: Thionyl Chloride Activation (Gold Standard)

Recommended for scale-up (>10g) and highest purity.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| This compound | 1.0 | Substrate |

| Thionyl Chloride ( | 5.0 - 10.0 | Reagent / Solvent |

| DMF (Dimethylformamide) | 0.05 (Cat.) | Vilsmeier-Haack Catalyst |

| Methanol (anhydrous) | Excess | Nucleophile (for methyl ester) |

| Toluene | Solvent | Azeotropic drying / Co-solvent |

Step-by-Step Protocol

1. Activation (Acid Chloride Formation)

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

or -

Charging: Add this compound (solid) to the flask.

-

Reagent Addition: Add Thionyl Chloride (

) carefully. It can act as the solvent.[1] If the slurry is too thick, add anhydrous Toluene (2-3 volumes). -

Catalysis: Add catalytic DMF (2-3 drops per 10g substrate). Note: Gas evolution (

, -

Reflux: Heat the mixture to reflux (

C) for 3–5 hours .-

Checkpoint: The reaction is complete when the solution becomes clear and gas evolution ceases.

-

-

Concentration: Distill off excess

under reduced pressure (rotary evaporator). Add Toluene (2x) and re-evaporate to azeotropically remove trace

2. Esterification (Alcoholysis)

-

Cooling: Cool the residue (crude acid chloride) to

C in an ice bath. -

Addition: Slowly add anhydrous Methanol (or desired alcohol). The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Note: Because the acid chloride is highly reactive, reflux is usually not required for this step, preventing

side reactions.

-

-

Quench & Workup:

-

Purification: Concentrate to yield the ester. Recrystallization from Hexane/EtOAc is usually sufficient; column chromatography is rarely needed.

Method B: Mild Alkylation (Small Scale / Lab)

Recommended for <1g scale or if acid sensitivity is a concern.

Warning: Do NOT use strong bases like NaH or NaOMe. They will attack the C2-Chlorine. Use Potassium Carbonate (

-

Dissolution: Dissolve 1.0 equiv of acid in DMF (anhydrous).

-

Base: Add 1.5 equiv of powdered

. Stir for 15 min. -

Alkylation: Add 1.2 equiv of Methyl Iodide (MeI) or Dimethyl Sulfate.

-

Temperature: Stir at Room Temperature for 12–18 hours.

-

Critical: Do not heat above

C to avoid

-

-

Workup: Pour into water, extract with EtOAc.

Part 3: Critical Process Parameters & Visualization[13]

Reaction Pathway & Decision Logic

Caption: Workflow selection. Route A is preferred for steric clearance; Route B requires strict temperature control to avoid ring substitution.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Incomplete Acid Chloride formation. | Ensure DMF catalyst is added.[13] Increase reflux time. Ensure |

| Dark/Black Reaction Mixture | Decomposition or Polymerization.[5] | Reaction temperature too high. For Method A, ensure bath is not >90°C. For Method B, keep <40°C. |

| Impurity at ~5-10% (Method B) | Base was too strong or temp too high. Switch to Method A (Acidic conditions suppress | |

| Product Solidifies in Condenser | Sublimation of Acid Chloride. | Use a wider bore condenser. Wash down with small amount of Toluene. |

Part 4: References

-

Process for the preparation of 2,6-dichloro-5-fluoronicotinic acid. (Analogous chemistry for polyhalogenated nicotinic acids). Google Patents. US Patent 5,204,478. Link

-

Esterification of 2,6-dichloroisonicotinic acid. (Protocol precedent: Reflux with

/MeOH). PrepChem. Link -

Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids. (Mechanistic grounding for acid chloride formation). Master Organic Chemistry. Link

-

Synthesis of Fluroxypyr Intermediates. (Context on 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid esters). BenchChem Application Notes. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. uakron.edu [uakron.edu]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. prepchem.com [prepchem.com]

- 13. Volume # 4(113), July - August 2017 — "2,5-Furandicarboxylic acid fluoro-containing esters synthesis " [notes.fluorine1.ru]

Advanced Protocol: Synthesis of Fluorinated Pyridine Herbicide Precursors via Isonicotinic Acid Derivatives

Application Note: AN-AGRO-2026-04

Executive Summary & Strategic Context

The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern herbicide design. Fluorine atoms enhance metabolic stability by blocking oxidative degradation (typically at the 2- and 6-positions) and increase lipophilicity (

This Application Note details the synthesis of 2,6-difluoroisonicotinic acid , a high-value intermediate for "Diflufenican-style" carboxamide herbicides, starting from the non-fluorinated precursor Citrazinic acid .

Why this pathway? Direct fluorination of pyridine rings is hazardous and non-selective. The industry standard—and the focus of this guide—is the Halex (Halogen Exchange) reaction.[1] This protocol transforms 2,6-dichloroisonicotinic acid into its difluoro-analog using Potassium Fluoride (KF). While conceptually simple, the Halex reaction is notoriously sensitive to moisture and solvent parameters. This guide provides the optimized conditions to suppress hydroxy-impurity formation and maximize yield.

Synthetic Strategy & Workflow

The synthesis is divided into three critical stages. The workflow moves from a commercially available feedstock (Citrazinic acid) to the fluorinated core, and finally to the active herbicidal amide.

Visual Workflow (DOT)

Caption: Figure 1. Step-wise synthesis from Citrazinic acid to Fluorinated Herbicide Active Ingredient.

Detailed Methodology

Stage 1: Chlorination of Citrazinic Acid

Objective: Convert hydroxy groups to leaving groups (chlorines) suitable for nucleophilic substitution.

Reagents:

-

Citrazinic acid (2,6-dihydroxyisonicotinic acid)

-

Phosphoryl chloride (

) – Excess[2] -

Tetraethylammonium chloride (TEAC) – Phase Transfer Catalyst

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a caustic scrubber (to trap HCl gas).

-

Charging: Add Citrazinic acid (10.35 g, 66.7 mmol) and TEAC (11.05 g, 66.7 mmol) to the flask.

-

Solvent/Reagent: Carefully add

(20-30 mL). Note: -

Reaction: Heat to 130°C for 18 hours. Increase temp to 145°C for 2 hours to ensure completion.

-

Quench: Cool to room temperature (RT). Pour the reaction mixture slowly onto 150 g of crushed ice. Caution: Exothermic hydrolysis of excess

. -

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over

, filter, and concentrate.[2]-

Expected Yield: ~89% (White solid).[2]

-

Checkpoint:

H NMR (DMSO-

-

Stage 2: The Halex Reaction (Critical Step)

Objective: Nucleophilic Aromatic Substitution (

Scientific Insight: The success of this step relies on the "Naked Fluoride" effect. Water solvates

Reagents:

-

2,6-Dichloroisonicotinic acid (from Stage 1)[2]

-

Potassium Fluoride (Spray-dried, Anhydrous) – 3.5 equivalents

-

Sulfolane (Tetramethylene sulfone) – Solvent

-

Tetraphenylphosphonium bromide (

) – Catalyst (5 mol%)

Protocol:

-

Drying (Crucial): In the reaction vessel, mix Sulfolane and KF. Heat to 150°C under vacuum (20 mbar) for 1 hour to distill off trace water. Break vacuum with dry Nitrogen.

-

Reaction: Add 2,6-Dichloroisonicotinic acid and

catalyst. -

Conditions: Heat to 210°C for 12–15 hours.

-

Workup:

-

Cool to 100°C.

-

Dilute with water (dissolves inorganic salts KCl/KF).

-

Acidify to pH 1-2 with HCl.[7]

-

Extract with Diethyl Ether or DCM.

-

-

Purification: Recrystallization from hexane/ethyl acetate or sublimation.

-

Target: 2,6-Difluoroisonicotinic acid.[7]

-

Mechanistic Visualization (DOT)

Caption: Figure 2. S_NAr Mechanism for the Halex Fluorination of Pyridines.

Analytical Validation & Data

To ensure protocol integrity, compare your results against these standard parameters.

Table 1: Reaction Parameter Optimization

| Parameter | Recommended | Alternative | Impact of Deviation |

| Solvent | Sulfolane | DMSO, NMP | DMSO decomposes >180°C; NMP can participate in side reactions. |

| Fluoride Source | Spray-dried KF | CsF | CsF is more reactive but significantly more expensive. |

| Temperature | 200–215°C | 180°C | <190°C results in incomplete conversion (mono-fluoro intermediates). |

| Catalyst | 18-Crown-6 | Crown ethers degrade at >150°C; Phosphonium salts are thermally stable. |

Analytical Checkpoint (HPLC):

-

Column: C18 Reverse Phase

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient.

-

Retention Time: The Difluoro product will elute earlier than the Dichloro precursor due to higher polarity of the C-F bond relative to C-Cl, despite the lipophilicity change of the overall molecule in biological systems.

Downstream Application: Herbicide Synthesis

Example: Synthesis of a Diflufenican Analog (Amidation)

-

Activation: Dissolve 2,6-difluoroisonicotinic acid in

(excess). Reflux for 2 hours. Evaporate excess -

Coupling: Dissolve acid chloride in anhydrous DCM. Add 2,4-difluoroaniline (1.0 eq) and Triethylamine (1.2 eq).

-

Stir: Room temperature for 4 hours.

-

Result: N-(2,4-difluorophenyl)-2,6-difluoroisonicotinamide. This structure mimics the picolinamide/nicotinamide class of bleaching herbicides (PDS inhibitors).

Safety & Troubleshooting

-

HF Danger: In the presence of strong acid and moisture, fluoride salts can generate Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood. Keep Calcium Gluconate gel nearby.

-

Thermal Runaway: The Halex reaction is exothermic.[1] Scale up cautiously.

-

Black Tar Formation: If the reaction turns black, the temperature was likely too high (>230°C) or the solvent was wet, leading to polymerization of pyridine oxides.

References

-

Halex Process Overview: Ullmann's Encyclopedia of Industrial Chemistry, "Fluorine Compounds, Organic". (2002).[8][9]

-

Synthesis of 2,6-dichloroisonicotinic acid: ChemicalBook Protocols & Patents. (Based on standard Citrazinic acid chlorination).

-

Fluorination of Chloropyridines (Patent): Process for preparing fluoropyridine compounds (EP0044890B1). Describes KF/Sulfolane conditions.

-

Diflufenican Synthesis Context: Synthesis of Diflufenican from Nicotinic Acid Derivatives.

-

Nucleophilic Fluorination Review: Recent Developments in Nucleophilic Fluorination with Potassium Fluoride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. DE3577704D1 - METHOD FOR PRODUCING FLUORINATED PYRIDINE DERIVATIVES. - Google Patents [patents.google.com]

- 4. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halex process - Wikipedia [en.wikipedia.org]

- 6. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. New method of fluorination using potassium fluoride in ionic liquid: significantly enhanced reactivity of fluoride and improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions of 2,5-Dichloro-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the nucleophilic aromatic substitution (SₙAr) reactions of 2,5-Dichloro-3-fluoroisonicotinic acid. This versatile building block is of significant interest in medicinal and agrochemical research due to its densely functionalized, electron-deficient pyridine core.[1][2] Understanding and controlling the regioselectivity of nucleophilic attack is paramount for its effective use in the synthesis of novel chemical entities. This guide moves beyond simple procedural lists to explain the underlying principles governing reactivity, offering detailed protocols and troubleshooting advice grounded in established chemical theory.

Mechanistic Principles and Predicting Regioselectivity

The reactivity of the this compound scaffold is dominated by the principles of Nucleophilic Aromatic Substitution (SₙAr). The pyridine nitrogen, functioning as a powerful electron-withdrawing group, significantly acidifies the ring protons and lowers the energy of the LUMO, making the ring susceptible to attack by nucleophiles.[3][4] This effect is further amplified by the electron-withdrawing carboxylic acid at the C4-position and the inductive effects of the three halogen substituents.

The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the key determinant of the reaction rate and its regiochemical outcome.[7]

Caption: The general two-step addition-elimination mechanism of SₙAr reactions.

Analysis of Regioselectivity:

The substrate presents three potential sites for nucleophilic attack: the chlorine at C2, the fluorine at C3, and the chlorine at C5. The regioselectivity of the initial substitution is dictated by the relative stability of the corresponding Meisenheimer complex formed upon nucleophilic attack at each position.

-

Attack at C2: This position is ortho to the highly electronegative ring nitrogen. A nucleophilic attack here generates a Meisenheimer intermediate where the negative charge is effectively delocalized onto the nitrogen atom, providing substantial resonance stabilization. This makes the C2 position the most electrophilic and kinetically favored site for substitution.

-

Attack at C5: This position is ortho to the C4-carboxylic acid group and meta to the ring nitrogen. While the carboxyl group provides activation, the stabilization of the negative charge is generally less effective than that provided by the ring nitrogen for the ortho position.

-

Attack at C3: This position is also ortho to the C4-carboxylic acid but is generally the least activated position on a pyridine ring for SₙAr.[3]

Protocols for Selective Monosubstitution at the C2-Position

Achieving selective monosubstitution requires careful control of reaction conditions, primarily stoichiometry and temperature, to favor the kinetically preferred C2-substitution while minimizing subsequent reactions at the C5 position.

Caption: A generalized experimental workflow for C2-selective SₙAr reactions.

Protocol 2.1: Amination with Primary or Secondary Amines

This protocol describes a general procedure for the synthesis of 2-amino-5-chloro-3-fluoroisonicotinic acid derivatives.

Materials:

-

This compound (1.0 eq.)

-

Primary or Secondary Amine (1.1 eq.)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen anhydrous solvent (e.g., DMSO).

-

Add the base (e.g., K₂CO₃) to the suspension.

-

Slowly add the amine nucleophile to the mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture to 80-100°C.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour it into ice-water.

-

If a precipitate forms, collect it by filtration. Otherwise, acidify the aqueous solution carefully with 1M HCl to pH ~4-5 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, purify the crude product by recrystallization or column chromatography.

Causality: The use of a polar aprotic solvent like DMSO or NMP is crucial as it effectively solvates the cation of the base while leaving the anionic nucleophile relatively free, enhancing its reactivity.[8] Using a slight excess of the amine ensures complete consumption of the starting material, while the base neutralizes the HCl formed during the reaction, driving it to completion.

Protocol 2.2: Alkoxylation/Phenoxylation

This protocol details the substitution with an alcohol or phenol to form the corresponding ether derivative.

Materials:

-

This compound (1.0 eq.)

-

Alcohol or Phenol (1.2 eq.)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq.)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a dry, three-neck flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent (e.g., THF).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

In a separate flask, dissolve the this compound in the same anhydrous solvent.

-

Slowly transfer the solution of the starting material into the flask containing the nucleophile via cannula.

-

Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to 0°C and cautiously quench the excess NaH by adding methanol dropwise, followed by water.

-

Adjust the pH to ~3-4 with 1M HCl to precipitate the carboxylic acid product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as required.

Causality: Alcohols and phenols are generally poor nucleophiles for SₙAr. Therefore, they must first be deprotonated with a strong, non-nucleophilic base like NaH to form the much more reactive alkoxide or phenoxide anion.

Controlling Sequential and Disubstitution Reactions

Replacing the second chlorine atom at the C5-position requires overcoming a higher activation energy. This can be achieved by modifying reaction conditions or by employing a more potent nucleophile.

| Parameter | Monosubstitution (at C2) | Disubstitution (at C2 & C5) | Rationale |

| Nucleophile Stoichiometry | 1.0 - 1.2 equivalents | > 2.2 equivalents | A large excess of the nucleophile is required to drive the less favorable second substitution. |

| Temperature | 80 - 120°C | 120 - 160°C (or microwave irradiation) | Higher thermal energy is needed to overcome the activation barrier for substitution at the C5 position.[3] |

| Reaction Time | 4 - 16 hours | 12 - 48 hours | Longer reaction times are necessary to ensure the completion of the slower second substitution step. |

| Nucleophile Choice | Can use moderately reactive nucleophiles. | Often requires highly reactive nucleophiles (e.g., thiolates, sodium azide). | A stronger nucleophile can more readily attack the less activated C5 position. |

Protocol 3.1: Sequential Disubstitution with Two Different Nucleophiles

This advanced strategy allows for the creation of highly diverse molecular scaffolds.

-

Step 1: C2-Substitution: Follow Protocol 2.1 or 2.2 using 1.0 equivalent of the first nucleophile (Nu¹). Carefully monitor the reaction to ensure full consumption of the starting material without significant formation of the disubstituted product. Isolate and purify the 2-Nu¹-5-chloro-3-fluoroisonicotinic acid intermediate.

-

Step 2: C5-Substitution: Subject the purified intermediate from Step 1 to a second SₙAr reaction with a different nucleophile (Nu²). This step will typically require more forcing conditions as outlined in the table above (e.g., higher temperature, longer reaction time).

-

Work-up and Purification: Follow standard procedures to isolate and purify the final 2-Nu¹-5-Nu²-3-fluoroisonicotinic acid product.

Troubleshooting and Optimization

Low yields or the formation of side products are common challenges in SₙAr chemistry.[9] A systematic approach to optimization is key to success.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-3-fluoroisonicotinic Acid

Welcome to the technical support center for the synthesis of 2,5-Dichloro-3-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to optimize your synthetic protocols and improve yields.

Introduction

This compound is a key building block in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts specific electronic and steric properties that are crucial for biological activity. However, the synthesis of this molecule is not trivial and presents several challenges, including poor regioselectivity, harsh reaction conditions, and low yields. This guide provides a structured approach to troubleshoot common issues and optimize your synthetic strategy.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been reported. The choice of strategy often depends on the availability of starting materials, scalability, and safety considerations. The primary approaches involve the synthesis of a key intermediate, 2,5-dichloro-3-fluoropyridine, followed by the introduction of the carboxylic acid moiety at the 4-position.

Frequently Asked Questions (FAQs)

Q1: What is the most common bottleneck in synthesizing this compound?

A: The primary challenge lies in the efficient and regioselective synthesis of the 2,5-dichloro-3-fluoropyridine intermediate. The pyridine ring is electron-deficient, which deactivates it towards certain reactions.[1] Specifically, introducing the fluorine atom at the C-3 position via nucleophilic substitution (e.g., a Halex reaction) is significantly more difficult than at the C-2 or C-6 positions.[2] Subsequent functionalization at the C-4 position can also suffer from poor selectivity and harsh reaction conditions.

Q2: Are there significant safety concerns I should be aware of?

A: Yes. Several steps can involve hazardous reagents and conditions.

-

Fluorination: Anhydrous hydrogen fluoride (HF) used in diazotization reactions is highly corrosive and toxic, requiring specialized equipment like Monel autoclaves.[2] Some fluorinating agents can react explosively with common solvents like DMF or DMSO.[3]

-

Metalation: The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) for deprotonation is highly exothermic and must be performed at very low temperatures (e.g., -78 °C) under an inert atmosphere to prevent side reactions and ensure safety.[4] On a larger scale, deprotonation of fluoropyridines carries a risk of thermal runaway due to the potential elimination of LiF, which has a very high heat of formation.[5]

-

Oxidizing Agents: Strong oxidizers like potassium permanganate or ozone require careful handling and control of reaction conditions to prevent runaway reactions.[6][7]

Q3: Which synthetic route is recommended for laboratory-scale synthesis versus potential scale-up?

A:

-

For Laboratory Scale: Directed ortho-metalation of 2-chloro-3-fluoropyridine followed by carboxylation with CO2 is often the most direct route, provided the starting material is available.[4] It avoids many of the intermediate steps of other methods. However, it is sensitive to temperature and moisture.

-

For Scale-Up: A route involving the hydrolysis of a 4-cyano intermediate (2,5-dichloro-3-fluoroisonicotinonitrile) may be more robust and reproducible.[8] While it adds steps, the intermediates are often crystalline solids that are easier to purify. The Halex reaction on 2,3,5-trichloropyridine can also be considered for scale-up, but optimization of the catalyst and reaction conditions is critical to achieve acceptable yields.[9]

Troubleshooting Guide: Synthesis and Carboxylation

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.

Part 1: Synthesis of the 2,5-Dichloro-3-fluoropyridine Intermediate

Problem 1: Low or no yield in the Halex (Halogen Exchange) reaction of 2,3,5-trichloropyridine.

-

Possible Cause 1: Ineffective Fluoride Source/Catalyst. The replacement of chlorine at the C-3 position of the pyridine ring with fluoride using potassium fluoride (KF) is notoriously difficult due to the electronic properties of the ring.[2]

-

Solution:

-

Drying the Fluoride Source: Ensure the KF is rigorously dried before use. Spray-dried KF is often preferred.

-

Phase-Transfer Catalyst (PTC): The use of a PTC like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide is crucial to enhance the solubility and reactivity of the fluoride salt in the organic solvent.[9]

-

Alternative Fluoride Sources: While more expensive, cesium fluoride (CsF) is more reactive than KF and can improve yields.[2]

-

-

-

Possible Cause 2: Inappropriate Solvent or Temperature. The reaction requires high temperatures and a polar aprotic solvent to proceed.

-

Solution:

-

Solvent Choice: Solvents like dimethyl sulfone, N-methyl-2-pyrrolidone (NMP), or sulfolane are commonly used.[2][10] A mixture of an aprotic amide (like NMP) and an aromatic hydrocarbon (like toluene) has been shown to improve both yield and selectivity.[10]

-

Temperature Control: The reaction often requires temperatures in the range of 180-210 °C.[9] It can be beneficial to run the reaction at a lower temperature initially (e.g., 180-190 °C) to form the monofluorinated product, and then increase the temperature (e.g., 200-210 °C) to drive the reaction to completion.[9]

-

-

Problem 2: Poor yield or side products in the diazotization (Balz-Schiemann type) reaction of 2,5-dichloro-3-aminopyridine.

-

Possible Cause 1: Water Contamination. The formation of the diazonium salt and its subsequent decomposition to the fluoro-pyridine must be conducted under anhydrous conditions. The presence of water will lead to the formation of phenolic byproducts.

-

Solution: Use anhydrous HF. This often requires specialized, corrosion-resistant equipment.[2] Ensure all glassware is flame-dried and reagents are anhydrous.

-

-

Possible Cause 2: Incomplete Diazotization or Decomposition. The reaction temperature is critical for both the formation of the diazonium salt and its subsequent thermal or photochemical decomposition.

-

Solution: Carefully control the temperature during the addition of the nitrite source (e.g., NaNO₂) to form the diazonium salt (typically 0-5 °C). The subsequent decomposition step may require controlled heating. Monitor the reaction for nitrogen evolution to track progress.

-

Part 2: Introduction of the Carboxylic Acid Group

Problem 3: Low yield and poor regioselectivity during directed metalation and carboxylation.

-

Possible Cause 1: Incorrect Base or Temperature. The deprotonation of the pyridine ring is highly sensitive to the choice of base and temperature. The C-4 proton of 2-chloro-3-fluoropyridine is the target, but deprotonation at other positions can occur.

-

Solution:

-

Base Selection: Lithium diisopropylamide (LDA) is a common and effective base for this transformation.[4]

-

Strict Temperature Control: The reaction must be performed and maintained at a very low temperature, typically -78 °C, throughout the deprotonation and the subsequent quench with carbon dioxide.[4] Allowing the reaction to warm prematurely can lead to side reactions and decomposition.[5]

-

-

-

Possible Cause 2: Inefficient Carboxylation. The quench with CO₂ must be efficient to trap the lithiated intermediate.

-

Solution: Use a stream of dry CO₂ gas bubbled through the reaction mixture or add freshly crushed dry ice.[4] Ensure the CO₂ is anhydrous to avoid quenching the lithiated species with protons.

-

Problem 4: Incomplete hydrolysis of the nitrile precursor (2,5-dichloro-3-fluoroisonicotinonitrile).

-

Possible Cause 1: Hydrolysis of Chloro Substituents. A significant challenge in hydrolyzing chlorocyanopyridines is that the chloro groups, especially at the 2- and 4-positions, are also susceptible to hydrolysis under the reaction conditions, leading to unwanted byproducts.[11][12]

-

Solution:

-

Staged Hydrolysis: A two-step hydrolysis can be effective. First, use concentrated sulfuric acid at a controlled temperature (e.g., 62 °C) to convert the nitrile to the more stable amide (2,5-dichloro-3-fluoroisonicotinamide).[8]

-

Controlled Amide Hydrolysis: Subsequently, the amide can be hydrolyzed to the carboxylic acid under carefully controlled basic or acidic conditions that are milder than those required for direct nitrile hydrolysis.

-

-

-

Possible Cause 2: Harsh Reaction Conditions Leading to Decomposition. Strong acid or base and high temperatures required for nitrile hydrolysis can lead to decomposition of the starting material or product.

-

Solution: Monitor the reaction closely using TLC or HPLC. Optimize the reaction time and temperature to find a balance between complete conversion and minimal byproduct formation.[13]

-

Problem 5: Low yield or over-oxidation during the oxidation of a 4-alkyl-2,5-dichloro-3-fluoropyridine.

-

Possible Cause 1: Ring Oxidation. The pyridine ring itself can be susceptible to oxidation, especially under harsh conditions, leading to N-oxides or ring-opened products.[14]

-

Solution:

-

Choice of Oxidant: Milder, more selective oxidizing agents are preferred. Ozone with an acetate catalyst has been reported for the oxidation of similar 2-chloro-3-alkylpyridines.[7]

-

Catalyst Development: Selective oxidation is a significant challenge in industrial chemistry.[15][16] The design and screening of catalysts are crucial for improving selectivity and reducing waste.[17]

-

-

-

Possible Cause 2: Incomplete Reaction. The alkyl group may be resistant to oxidation.

-

Solution: Increase the reaction temperature or reaction time, but monitor carefully for the formation of byproducts.[1] Ensure the stoichiometry of the oxidizing agent is sufficient.

-

Experimental Protocols

Protocol 1: Directed Metalation and Carboxylation of 2-Chloro-3-fluoropyridine[4]

Objective: To synthesize 2-chloro-3-fluoroisonicotinic acid via deprotonation and carboxylation.

Materials:

-

2-Chloro-3-fluoropyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 2M in THF/heptane/ethylbenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon Dioxide (dry gas or solid dry ice)

-

2N Hydrochloric Acid

-

Diethyl ether

-

Water

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Add anhydrous THF (30 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution (16.7 mL, 33.4 mmol) to the cold THF.

-

In a separate flask, dissolve 2-chloro-3-fluoropyridine (4.0 g, 30.4 mmol) in anhydrous THF (30 mL) and cool the solution to -78 °C.

-

Add the pre-cooled solution of 2-chloro-3-fluoropyridine dropwise to the LDA solution over 20 minutes, maintaining the internal temperature at or below -75 °C.

-

Stir the resulting mixture at -78 °C for 3 hours.

-

Bubble dry carbon dioxide gas through the cold reaction mixture for 20 minutes.

-

Allow the reaction to warm to -30 °C and hold for 1 hour, then warm to 0 °C.

-

Quench the reaction by the careful addition of water (75 mL).

-

Transfer the mixture to a separatory funnel. Wash the aqueous phase with diethyl ether (100 mL) to remove unreacted starting material.

-

Adjust the pH of the aqueous phase to ~2 by adding 2N hydrochloric acid. A white precipitate should form.

-

Age the slurry for 18 hours (e.g., overnight at 4 °C) to ensure complete precipitation.

-

Collect the white solid by filtration, wash with cold water, and air-dry to afford 2-chloro-3-fluoroisonicotinic acid. (Reported yield: 79%).

Protocol 2: Two-Step Hydrolysis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile[8]

Objective: To synthesize 2,6-dichloro-5-fluoronicotinamide as a stable intermediate. (Note: This is for a related compound, but the principle is applicable).

Materials:

-

2,6-dichloro-5-fluoro-3-pyridinecarbonitrile

-

Concentrated Sulfuric Acid

-

Ice water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure - Step A: Synthesis of the Amide:

-

In a 500 mL flask, carefully add concentrated sulfuric acid (125 mL).

-

Add 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (24.8 g, 130 mmol) to the acid.

-

Heat the mixture to 62 °C and maintain for 1 hour.

-

After cooling to room temperature, carefully pour the reaction solution into a mixture of ice water (800 mL) and ethyl acetate (300 mL).

-

Extract the aqueous layer with additional ethyl acetate (3 x 300 mL).

-

Combine the organic phases and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude amide. (Reported yield for this analog: 99.5%).

Procedure - Step B: Hydrolysis of Amide to Acid (General Guidance):

-

The resulting amide can be hydrolyzed using standard aqueous acid (e.g., 6N HCl) or base (e.g., 10% NaOH) at elevated temperatures.

-

The reaction progress should be monitored by TLC or HPLC to minimize the formation of byproducts from the hydrolysis of the chloro groups.

-

After completion, neutralize the reaction mixture to the isoelectric point of the acid to precipitate the product.

-

Filter, wash with cold water, and dry the final product.

Data Summary

The following table summarizes typical reaction conditions found in the literature for key transformations. This data should be used as a starting point for optimization.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |

| Halex Reaction | 2,3,5-Trichloropyridine | KF, Phase-Transfer Catalyst | Organic Solvent | 180-210 | 15-25 | ~40% | [9] |

| Diazotization | 2,5-Dichloro-3-aminopyridine | NaNO₂, Anhydrous HF | HF | - | Multi-step | Moderate | [2] |

| Metalation/Carboxylation | 2-Chloro-3-fluoropyridine | LDA, CO₂ | THF | -78 | 3-4 | 79% | [4] |

| Nitrile to Amide | Dichlorofluorocyanopyridine | Conc. H₂SO₄ | H₂SO₄ | 62 | 1 | >95% | [8] |

| Oxidation | 2-Chloro-3-alkylpyridine | Ozone, Acetate catalyst | Acetonitrile | 100 | - | 85% | [7] |

References

- BenchChem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.

- El-Gendy, A. A. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Journal of Chemical and Pharmaceutical Research.

- Schlosser, R. M., & Cottet, F. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

- (2026, January 7). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.

- Grotenhuis, P. A. M., & Pfflwitz, P. E. (n.d.). Process for the preparation of fluorinated pyridines.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid.

- Challenges in the functionalization of pyridines. (n.d.).

- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.

- (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine.

- (2021, July 21). Is deprotonation of a fluoropyridine on process scale a problem?. Reddit.

- (n.d.).

- (n.d.). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- (n.d.). 2,6-Dichloro-5-fluoronicotinamide synthesis. ChemicalBook.

- (n.d.). 2,5-Dichloro-3-fluoropyridine. PubChem.

- Bhalla, T. C., & Mehta, A. (2009, September 24). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2.

- (2024, November 15). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins.

- (n.d.).

- (n.d.). 2-Chloro-3-fluoroisonicotinic acid. BLD Pharm.

- Chen, Z., Zheng, L., & Su, W. (2011, August 29). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.

- (n.d.). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers.

- (2017, January 20). Reflections on Catalytic Selective Oxidation: Opportunities and Challenges. MDPI.

- (n.d.). Effects of N-oxidation on the molecular and crystal structures and properties of isocinchomeronic acid, its metal complexes and their supramolecular architectures: experimental, CSD survey, solution and theoretical approaches. RSC Publishing.

- (n.d.). Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

- (n.d.). Advances and future trends in selective oxidation catalysis: a critical review. Catalysis Science & Technology (RSC Publishing).

- (2006, June 15). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. PubMed.

- (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.

- (n.d.). Electrochemical Trifluoromethylation of Isonicotinic Acid Hydrazide Using Cyclic Voltammetry and Galvanostatic Electrolysis. Oriental Journal of Chemistry.

- (n.d.). 2-CHLORO-3-FLUOROISONICOTINIC ACID Formula. Echemi.

- (2024, October 15). Challenges in the selective electrochemical oxidation of methane: Too early to surrender.

- (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism.

- (n.d.). 2,5-Dichloroisonicotinonitrile. Sigma-Aldrich.

- (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]

- 4. echemi.com [echemi.com]

- 5. reddit.com [reddit.com]

- 6. bioencapsulation.net [bioencapsulation.net]

- 7. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 8. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 12. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Effects of N-oxidation on the molecular and crystal structures and properties of isocinchomeronic acid, its metal complexes and their supramolecular architectures: experimental, CSD survey, solution and theoretical approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. (PDF) Research Challenges in Selective Oxidation [academia.edu]

- 16. mdpi.com [mdpi.com]

- 17. Advances and future trends in selective oxidation catalysis: a critical review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

separating 2,5-dichloro and 2,6-dichloro isonicotinic acid isomers

Technical Support Center: Isomer Separation Guide Ticket Subject: Separation of 2,5-dichloroisonicotinic acid and 2,6-dichloroisonicotinic acid Case ID: ISO-SEP-2526 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Separating 2,5-dichloroisonicotinic acid (2,5-DCINA) from 2,6-dichloroisonicotinic acid (2,6-DCINA) is a classic challenge in pyridine chemistry. While structurally similar, their electronic environments differ significantly due to the "ortho-effect" of the chlorine atom in the 2,5-isomer relative to the carboxylic acid group.

This guide provides three validated workflows ranging from bulk extraction to high-purity analytical separation.

Module 1: Bulk Separation (The "Acid-Base Swing")

Best for: Gram-to-Kilogram scale mixtures.

Principle: Exploiting

The 2,5-isomer possesses a chlorine atom at the C5 position, ortho to the carboxylic acid at C4. This steric compression and inductive proximity typically make the 2,5-isomer a stronger acid (lower pKa) than the symmetric 2,6-isomer. Additionally, the high symmetry of 2,6-DCINA leads to higher lattice energy, making it less soluble in aqueous media than the asymmetric 2,5-isomer.